Alusil ET

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

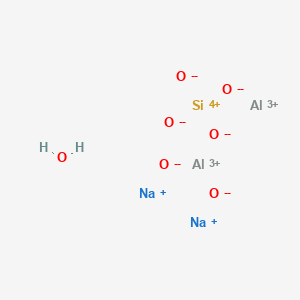

Al2H2Na2O7Si |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

dialuminum;disodium;oxygen(2-);silicon(4+);hydrate |

InChI |

InChI=1S/2Al.2Na.H2O.6O.Si/h;;;;1H2;;;;;;;/q2*+3;2*+1;;6*-2;+4 |

InChI Key |

JYIMWRSJCRRYNK-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4] |

Related CAS |

12042-41-0 (aluminum.H4-o4-si.hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Synthetic Amorphous Sodium Aluminosilicate as a Titanium Dioxide Extender

Audience: Researchers, scientists, and professionals in the paint and coatings industry.

Disclaimer: "Alusil ET" is a trade name for a specific brand of hydrated amorphous synthetic sodium aluminosilicate (B74896). As detailed proprietary information regarding its specific synthesis and characterization is not publicly available, this guide will focus on the general synthesis and characterization of synthetic amorphous sodium aluminosilicate used as a titanium dioxide (TiO₂) extender, with representative data from commercially available products.

Introduction

Synthetic amorphous sodium aluminosilicate is a multifunctional filler and extender used extensively in the paint and coatings industry. It is an amorphous, finely divided white powder produced by chemical precipitation. These products are valued for their ability to partially replace titanium dioxide, a primary white pigment, thereby reducing formulation costs while maintaining or even enhancing key paint properties.[1] Key advantages of using sodium aluminosilicate as a TiO₂ extender include improved whiteness and hiding power (opacity), better sheen control, and enhanced stability of the paint during storage.[1][2]

The mechanism behind its effectiveness lies in its small particle size, which allows it to fill the spaces between the larger TiO₂ particles. This "spacing" effect leads to a more efficient scattering of light, thus increasing the opacity and whiteness of the paint film.[1]

Synthesis

The industrial synthesis of synthetic amorphous sodium aluminosilicate typically involves a controlled precipitation reaction in an aqueous medium. The primary reactants are a sodium silicate (B1173343) solution and a solution of an aluminum salt, such as sodium aluminate or aluminum sulfate.[3][4]

The key steps of the synthesis process are outlined below and illustrated in the accompanying workflow diagram. Critical parameters that are controlled during precipitation include the chemical composition and concentration of the reactants, temperature, pH, the rate and sequence of reactant addition, and the intensity of mixing.[4]

Generalized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of synthetic amorphous sodium aluminosilicate.

Caption: Generalized workflow for the synthesis of sodium aluminosilicate.

Characterization

The physical and chemical properties of synthetic amorphous sodium aluminosilicate are critical to its performance as a TiO₂ extender. These properties are carefully controlled during the manufacturing process and are characterized using a variety of analytical techniques.

Physical and Chemical Properties

The following tables summarize typical physical and chemical properties of a commercially available synthetic amorphous sodium aluminosilicate used as a TiO₂ extender.

Table 1: Typical Physical Properties

| Property | Value | Unit |

| Physical Form | Fine White Powder | - |

| Median Particle Size (D50) | 4.5 - 6.5 | µm |

| DBP Oil Absorption | 130 - 180 | ml/100g |

| pH (5% slurry) | 9.0 - 12.0 | - |

Data sourced from a technical data sheet for GELSIL AS-150.[5]

Table 2: Typical Chemical Composition

| Component | Value | Unit |

| Silicon Dioxide (SiO₂) | 82 | % |

| Aluminum Oxide (Al₂O₃) | 9.5 | % |

| Sodium Oxide (Na₂O) | 8 | % |

Composition based on product calcined for two hours at 1005 °C.[6] Another source quotes a typical molecular formula as 14SiO₂·Al₂O₃·Na₂O·3H₂O.[7]

Experimental Protocols

The following are generalized experimental protocols for the characterization of synthetic amorphous sodium aluminosilicate and its performance in paint formulations, based on industry-standard test methods.

Material Characterization

-

Particle Size Distribution:

-

Method: Laser Diffraction (based on ISO 13320).

-

Procedure: A representative sample of the powder is dispersed in a suitable liquid medium (e.g., water with a surfactant) to form a stable suspension. The suspension is then circulated through a laser diffraction instrument. The instrument measures the angular distribution of scattered light, which is then used to calculate the particle size distribution. The D50 value, representing the median particle size, is reported.

-

-

Scanning Electron Microscopy (SEM):

-

Method: SEM provides high-resolution imaging of the particle morphology.

-

Procedure: A small amount of the powder is mounted on a sample stub using conductive adhesive tape. The sample is then sputter-coated with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging. The coated sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface to generate images. This allows for the visual inspection of particle shape, size, and aggregation.[8]

-

-

X-ray Diffraction (XRD):

-

Method: XRD is used to determine the crystalline or amorphous nature of the material.

-

Procedure: A powdered sample is packed into a sample holder and placed in an X-ray diffractometer. The sample is irradiated with monochromatic X-rays at various angles, and the intensity of the diffracted X-rays is measured. Amorphous materials, like synthetic sodium aluminosilicate, will produce a broad, diffuse scattering pattern rather than sharp Bragg peaks characteristic of crystalline materials.

-

-

Chemical Composition (X-ray Fluorescence - XRF):

-

Method: XRF is a non-destructive analytical technique used to determine the elemental composition of materials.

-

Procedure: The powder sample is pressed into a pellet or fused into a glass bead. The sample is then irradiated with high-energy X-rays, causing the atoms in the sample to emit characteristic "fluorescent" X-rays. The energy and intensity of these emitted X-rays are measured to identify and quantify the elements present (e.g., Si, Al, Na).

-

Performance in Paint Formulations

The performance of sodium aluminosilicate as a TiO₂ extender is evaluated by incorporating it into a paint formulation and testing various properties of the resulting paint and the dried paint film.

-

Hiding Power (Contrast Ratio):

-

Method: Based on ASTM D2805.

-

Procedure: The paint is applied at a uniform thickness to a black and white chart. After the paint has dried, the reflectance of the paint film over the black area (Y_black) and the white area (Y_white) is measured using a spectrophotometer. The contrast ratio is calculated as (Y_black / Y_white). A higher contrast ratio indicates better hiding power.

-

-

Gloss:

-

Procedure: The paint is applied to a smooth, flat, non-porous substrate and allowed to dry. A gloss meter is used to measure the specular reflectance of the paint film at specific angles (typically 20°, 60°, and 85°). The choice of angle depends on the expected gloss level of the paint (e.g., 60° for semi-gloss, 85° for matte finishes).

-

Viscosity:

-

Method: Based on ASTM D562 (Stormer-type Viscometer).[13][14][15][16][17]

-

Procedure: The viscosity of the liquid paint is measured in Krebs Units (KU). The paint sample is placed in a standardized container, and a spindle is rotated in the paint at a constant speed. The instrument measures the torque required to maintain this speed, which is then converted to a KU value. This is important for assessing the application properties of the paint.

-

-

Density:

-

Scrub Resistance:

-

Procedure: A film of the paint is applied to a flat panel and allowed to cure. The panel is then placed in a scrub test machine, where a brush or sponge with an abrasive medium is moved back and forth across the surface under a specified load. The number of cycles required to wear through the paint film is recorded. A higher number of cycles indicates better scrub resistance.

Conclusion

Synthetic amorphous sodium aluminosilicate is a critical functional filler in the paint and coatings industry. Its synthesis via a controlled precipitation process allows for the production of a material with specific physical and chemical properties that make it an effective extender for titanium dioxide. Through careful characterization of the powder itself and its performance in paint formulations using standardized test methods, manufacturers can optimize their products for both cost and performance, achieving desired levels of opacity, gloss, and durability.

References

- 1. mlagroup.com [mlagroup.com]

- 2. madhusilica.com [madhusilica.com]

- 3. products.evonik.com [products.evonik.com]

- 4. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]

- 5. Sodium Aluminum Silicate GELSIL AS-150: Chem On Singapore [chem-on.com.sg]

- 6. chem-on.com.sg [chem-on.com.sg]

- 7. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Preparation and Characterization of Sodium Aluminum Silicate-Polymer Composites and Effects of Surface Roughness and Scratch Directions on Their Flexural Strengths [frontiersin.org]

- 9. International standard ISO 2813:2014 [boutique.afnor.org]

- 10. BS EN ISO 2813:2014 Paints and varnishes. Determination of gloss value at 20 degrees, 60 degrees and 85 degrees [en-standard.eu]

- 11. bbsq.bs [bbsq.bs]

- 12. lr-test.com [lr-test.com]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D562-10(2018) Standard Test Method for Consistency of Paints Measuring Krebs Unit (KU) Viscosity Using a Stormer-Type Viscometer [kssn.net]

- 15. store.astm.org [store.astm.org]

- 16. scribd.com [scribd.com]

- 17. industrialphysics.com [industrialphysics.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. store.astm.org [store.astm.org]

- 21. dlvn.vn [dlvn.vn]

- 22. industrialphysics.com [industrialphysics.com]

- 23. 1stsourceresearch.com [1stsourceresearch.com]

- 24. pcimag.com [pcimag.com]

Alusil ET: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alusil ET, a trade name for synthetic amorphous sodium aluminosilicate (B74896), is a versatile material with applications ranging from industrial processes to food additives. This technical guide provides an in-depth analysis of its core chemical properties and structural characteristics. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound. This document details its physicochemical properties, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and processing workflows.

Chemical and Physical Properties

This compound is a fine, white, odorless powder, synthetically produced and existing in an amorphous state.[1] It is practically insoluble in water and organic solvents.[1] Its chemical composition can be variable, but a typical formulation is represented as Na₂O·Al₂O₃·(SiO₂)ₓ·(H₂O)ₙ. One supplier provides a representative formula of 14SiO₂·Al₂O₃·Na₂O·3H₂O.[2] It is known for its high oil absorption capacity and basic pH, which contribute to its utility as an anti-caking agent and flow aid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound (amorphous sodium aluminosilicate). Please note that these values can vary depending on the specific manufacturing process and the intended application.

| Property | Value | References |

| Molecular Formula | Variable; typically Na₂O·Al₂O₃·(SiO₂)ₓ·(H₂O)ₙ | [2] |

| Molecular Weight | 242.04 g/mol (for Al₂H₂Na₂O₇Si) | [3] |

| Appearance | Fine, white, amorphous powder | [1][3] |

| Density | Tamped density: 200-250 g/L | [1] |

| pH (5% slurry) | 9.5 - 11.5 | [1] |

| Loss on Drying (105 °C, 2h) | 5% - 7% | [1] |

| Loss on Ignition (1000 °C, 2h) | 8% maximum | [1] |

| DBP Absorption | 160 - 180 g/100g | [1] |

| Refractive Index | Varies with Al₂O₃/Na₂O ratio | [4][5] |

| Thermal Conductivity | 1.431 to 1.857 W/m/K (for N-A-S-H gel) | [6] |

| Solubility | Practically insoluble in water and organic solvents. Partially soluble in strong acids and alkalis at 80-100 °C. | [1] |

| Compositional Range (dried basis) | ||

| SiO₂ | 66.0% - 76.0% | [1] |

| Al₂O₃ | 9.0% - 13.0% | [1] |

| Na₂O | 4.0% - 7.0% | [1] |

Structure

This compound is an amorphous material, meaning it lacks the long-range ordered crystalline structure found in minerals like zeolites.[7] However, on a short-range scale, its structure is characterized by a network of interconnected silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra. The negative charge created by the substitution of Si⁴⁺ with Al³⁺ in the tetrahedral framework is balanced by sodium cations (Na⁺).

Molecular dynamics simulations and spectroscopic studies have provided insights into this amorphous structure.[4] These studies suggest that the aluminum ions are predominantly four-fold coordinated with oxygen.[4] The arrangement of these tetrahedra and the distribution of sodium ions are random, which is characteristic of a glass. The ratio of silicon to aluminum and the sodium content significantly influence the material's physical properties, such as its density and refractive index.[4]

Experimental Protocols

Synthesis of Amorphous Sodium Aluminosilicate

A common method for the synthesis of amorphous sodium aluminosilicate involves the controlled precipitation reaction between an aqueous sodium silicate (B1173343) solution and an aqueous sodium aluminate solution.[8]

Materials:

-

Sodium silicate solution (e.g., Na₂O·3.3SiO₂)

-

Sodium aluminate solution (e.g., NaAlO₂)

-

Deionized water

-

Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment

Procedure:

-

Prepare separate dilute aqueous solutions of sodium silicate and sodium aluminate. The concentrations should be carefully controlled to achieve the desired final product composition.

-

Heat the sodium silicate solution to a temperature between 25 °C and 70 °C.[9]

-

Slowly add the sodium aluminate solution to the heated sodium silicate solution with vigorous stirring. The rate of addition and stirring intensity are critical parameters to control particle size and morphology.[9]

-

Maintain the pH of the reaction mixture above 10.5 throughout the precipitation process.[9] Adjust with NaOH or HCl if necessary.

-

Continue stirring for a defined period after the addition is complete to allow for the aging of the precipitate.

-

Separate the resulting amorphous sodium aluminosilicate precipitate from the mother liquor by filtration.

-

Wash the filter cake thoroughly with deionized water to remove any unreacted precursors and soluble salts.

-

Dry the washed product at 110 °C to obtain a fine, white powder.[9]

Characterization Methods

Objective: To confirm the amorphous nature of the synthesized sodium aluminosilicate.

Instrument: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

Prepare a powder sample of the synthesized material.

-

Mount the sample on a zero-background sample holder.

-

Set the instrument to scan over a 2θ range of 5° to 80°.[10]

-

The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

-

Analyze the resulting diffractogram. An amorphous material will exhibit a broad, diffuse scattering halo rather than sharp Bragg peaks characteristic of crystalline materials.[11][12]

Objective: To investigate the morphology and particle size of the amorphous sodium aluminosilicate.

Instrument: A standard scanning electron microscope.

Procedure:

-

Mount a small amount of the powder sample onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Insert the stub into the SEM chamber and evacuate to high vacuum.

-

Acquire secondary electron images at various magnifications to observe the particle shape, size distribution, and surface texture.[13]

Objective: To determine the particle size distribution of the amorphous sodium aluminosilicate powder.

Instrument: A laser diffraction particle size analyzer.

Procedure:

-

Disperse a small amount of the powder sample in a suitable dispersant (e.g., deionized water with a surfactant) to create a stable suspension.

-

Introduce the suspension into the particle size analyzer.

-

The instrument will measure the angular distribution of scattered light from the particles and use this data to calculate the particle size distribution.

-

Report the results as a volume or number-based distribution, including parameters such as the mean particle size (D50) and the width of the distribution.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of amorphous sodium aluminosilicate.

Caption: Workflow for the synthesis and characterization of this compound.

Conceptual Structure of Amorphous Sodium Aluminosilicate

This diagram provides a simplified 2D representation of the amorphous network structure of sodium aluminosilicate.

Caption: 2D representation of the amorphous sodium aluminosilicate network.

References

- 1. Aluminum sodium silicate or Sodium aluminosilicate Manufacturers [mubychem.com]

- 2. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]

- 3. Sodium aluminosilicate | Al2H2Na2O7Si | CID 72941443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. aimspress.com [aimspress.com]

- 7. researchgate.net [researchgate.net]

- 8. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]

- 9. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sol-Gel Synthesis Mechanism for Amorphous Aluminosilicates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sol-gel synthesis mechanism for amorphous aluminosilicates. It delves into the core chemical reactions, influencing factors, and detailed experimental protocols, presenting quantitative data in a structured format for easy comparison. The included visualizations of the process workflows aim to enhance the understanding of this versatile synthesis method.

Introduction to Sol-Gel Synthesis of Amorphous Aluminosilicates

The sol-gel process is a versatile method for producing solid materials from small molecules, offering a route to synthesize amorphous aluminosilicates with high purity and homogeneity at relatively low temperatures.[1][2] This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process is particularly valuable for creating materials with tailored porosity and surface chemistry, which are critical properties for applications in catalysis, drug delivery, and as dental materials.[1][2]

Amorphous aluminosilicates are characterized by a disordered arrangement of silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄ or AlO₆) tetrahedra and octahedra, linked through shared oxygen atoms. The sol-gel method allows for the formation of a homogeneous network of Si-O-Al bonds, which is crucial for the material's acidic and structural properties.[3]

The Core Mechanism: Hydrolysis and Condensation

The sol-gel synthesis of amorphous aluminosilicates is fundamentally a two-step process involving the hydrolysis and subsequent condensation of molecular precursors, typically silicon and aluminum alkoxides.

Hydrolysis

In the initial step, the metal alkoxide precursors react with water, leading to the replacement of alkoxy groups (-OR) with hydroxyl groups (-OH).

For Silicon Alkoxides (e.g., Tetraethyl Orthosilicate (B98303) - TEOS): Si(OR)₄ + H₂O → (OR)₃Si-OH + ROH

This reaction can proceed until all four alkoxy groups are replaced, forming silicic acid, Si(OH)₄. The rate of hydrolysis is highly dependent on factors such as pH, the water-to-alkoxide ratio, and the solvent used.

For Aluminum Alkoxides (e.g., Aluminum Isopropoxide): Al(OR)₃ + H₂O → (OR)₂Al-OH + ROH

Aluminum alkoxides are generally much more reactive towards hydrolysis than silicon alkoxides. This difference in reactivity is a critical challenge in synthesizing homogeneous aluminosilicates, as the rapid hydrolysis of the aluminum precursor can lead to the formation of separate alumina phases. To achieve a uniform distribution of silicon and aluminum in the final material, it is often necessary to control the hydrolysis rate of the aluminum precursor, for instance by pre-hydrolyzing the silicon alkoxide.

Condensation

Following hydrolysis, the newly formed hydroxyl groups undergo condensation reactions to form a three-dimensional network of Si-O-Si, Al-O-Al, and the desired Si-O-Al bonds. This process results in the formation of either water or an alcohol as a byproduct.

Water Condensation: ≡M-OH + HO-M≡ → ≡M-O-M≡ + H₂O

Alcohol Condensation: ≡M-OR + HO-M≡ → ≡M-O-M≡ + ROH

(where M can be Si or Al)

The condensation reactions lead to the formation of a sol, which consists of colloidal particles suspended in the solvent. As the condensation process continues, these particles link together to form a continuous network that spans the entire volume of the liquid, resulting in the formation of a gel.

Key Factors Influencing the Synthesis and Final Properties

The properties of the resulting amorphous aluminosilicate, such as surface area, pore size, and acidity, are critically influenced by several parameters during the synthesis process.

-

pH: The pH of the reaction mixture is a dominant factor.

-

Acidic conditions (pH < 7): Promote slower condensation rates, leading to the formation of more linear, weakly branched polymer chains. This typically results in materials with smaller pores.

-

Basic conditions (pH > 7): Lead to faster condensation rates and the formation of more highly branched, colloidal particles. This often produces materials with larger pores.

-

-

Water-to-Alkoxide Ratio (R): The amount of water present affects the extent of hydrolysis. A higher R value generally leads to more complete hydrolysis before condensation begins.

-

Precursors: The choice of silicon and aluminum precursors is crucial. Alkoxides like tetraethyl orthosilicate (TEOS) and aluminum isopropoxide are common.[4] Inorganic salts such as aluminum nitrate (B79036) can also be used as a more cost-effective alternative for the alumina source.[3]

-

Solvent: The solvent not only dissolves the precursors but also influences the hydrolysis and condensation rates. Alcohols are the most common solvents.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.

-

Aging and Drying: After gelation, the gel is typically aged in its mother liquor. This process allows for further condensation and strengthening of the gel network (syneresis). The subsequent drying step to remove the solvent is critical in determining the final porosity. Supercritical drying can be used to produce aerogels with very high porosity by avoiding the collapse of the gel network caused by capillary forces during conventional evaporation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the sol-gel synthesis of amorphous aluminosilicates, highlighting the influence of different synthesis parameters on the final material properties.

| Precursor System | Si/Al Molar Ratio | pH | Calcination Temp. (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

| TEOS / Aluminum Nitrate | 3:1 | 3-4.5 | 500 | 450 | 0.45 | 4.0 | [3] |

| TEOS / Aluminum Nitrate | 3:2 | 3-4.5 | 500 | 420 | 0.52 | 5.0 | [3] |

| TEOS / Aluminum Isopropoxide | 10 | 4 | 600 | 350 | 0.60 | 6.8 | [4] |

| Sodium Silicate / Sodium Aluminate | 1.79 | Alkaline | 35 | - | - | - | [5] |

| TEOS / Aluminum sec-butoxide | - | - | 600 | - | - | - | [6] |

| Synthesis Parameter | Variation | Resulting Property Change | Reference |

| pH | Acidic to Basic | Increase in pore size | [7] |

| Water:Alkoxide Ratio | Increasing | More complete hydrolysis, can affect porosity | [8] |

| Calcination Temperature | Increasing | Decrease in surface area, potential crystallization | [9] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the sol-gel synthesis of amorphous aluminosilicates using common precursor systems.

Protocol 1: Synthesis using TEOS and Aluminum Nitrate

This protocol describes a common method utilizing an inorganic aluminum salt.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Deionized water

-

Nitric acid (for pH adjustment)

-

Ammonia (B1221849) solution (for pH adjustment)

Procedure:

-

Preparation of Solution A (Silicon Precursor): In a flask, mix TEOS with ethanol in a 1:4 volume ratio. Stir the solution vigorously.

-

Hydrolysis of Silicon Precursor: While stirring, add a solution of deionized water and nitric acid (to achieve a pH of 2-3) dropwise to Solution A. The molar ratio of TEOS:H₂O should be approximately 1:4. Continue stirring for at least 1 hour to allow for pre-hydrolysis of the TEOS.

-

Preparation of Solution B (Aluminum Precursor): In a separate beaker, dissolve aluminum nitrate nonahydrate in deionized water.

-

Mixing and Gelation: Slowly add Solution B to the pre-hydrolyzed Solution A under vigorous stirring. Adjust the pH of the mixture to the desired level (e.g., 4-5 for smaller pores, 8-9 for larger pores) using nitric acid or ammonia solution. Continue stirring until a homogeneous sol is formed.

-

Gelation: Cover the container and leave the sol undisturbed at room temperature or a slightly elevated temperature (e.g., 40-60°C) until gelation occurs. This can take several hours to days.

-

Aging: Age the wet gel in its mother liquor for 24-48 hours at the same temperature as gelation.

-

Drying: Carefully decant the supernatant liquid. Dry the gel, for example, in an oven at 80-120°C for 12-24 hours to obtain a xerogel.

-

Calcination: Calcine the dried gel in a furnace by slowly ramping the temperature to 500-600°C and holding for several hours to remove residual organics and hydroxyl groups.

Protocol 2: Synthesis using Alkoxide Precursors

This protocol uses both silicon and aluminum alkoxides.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Aluminum isopropoxide or Aluminum sec-butoxide

-

Ethanol or other alcohol solvent

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH₄OH)

Procedure:

-

Preparation of Solution A (Silicon Precursor): Dissolve TEOS in the chosen alcohol solvent.

-

Partial Hydrolysis: Add a substoichiometric amount of acidified or basified water to Solution A under vigorous stirring to initiate partial hydrolysis.

-

Preparation of Solution B (Aluminum Precursor): In a separate flask, dissolve the aluminum alkoxide in the same alcohol solvent. Due to its high reactivity, this step should be performed under an inert atmosphere if possible.

-

Mixing: Slowly add Solution B to Solution A with continuous, vigorous stirring. The order of addition can be critical and may need to be optimized.

-

Hydrolysis and Condensation: Add the remaining amount of water (acidified or basified) dropwise to the mixed solution to promote co-hydrolysis and condensation.

-

Gelation, Aging, Drying, and Calcination: Follow steps 5-8 from Protocol 1.

Visualizing the Sol-Gel Process

The following diagrams, generated using the DOT language, illustrate the key stages and relationships in the sol-gel synthesis of amorphous aluminosilicates.

Caption: Overall workflow of the sol-gel synthesis of amorphous aluminosilicates.

References

- 1. researchgate.net [researchgate.net]

- 2. Sol-gel methods for synthesis of aluminosilicates for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 5. US4929431A - Process for producing amorphous aluminosilicates - Google Patents [patents.google.com]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrothermal Synthesis of Sodium Aluminosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of sodium aluminosilicates, a class of materials with significant applications in catalysis, ion exchange, and as drug delivery vehicles. The document details the core principles, experimental protocols, and the influence of key synthesis parameters on the final product characteristics. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for crystallizing sodium aluminosilicates, often in the form of zeolites, from aqueous solutions at elevated temperatures and pressures. The process leverages the increased solubility of aluminate and silicate (B1173343) precursors under these conditions to facilitate the formation of a crystalline framework. The fundamental stages of this process can be outlined as follows:

-

Gel Formation: The process begins with the mixing of sodium silicate and sodium aluminate solutions, which results in the formation of an amorphous aluminosilicate (B74896) gel.[1]

-

Aging: This optional but often crucial step involves holding the gel at a lower temperature for a specific period. Aging allows for the reorganization of the gel structure and the formation of nuclei, which are essential for subsequent crystal growth.[1][2]

-

Crystallization: The aged gel is then subjected to hydrothermal treatment in a sealed autoclave. At elevated temperatures, the amorphous gel dissolves and recrystallizes into a stable crystalline sodium aluminosilicate phase.[1] The specific zeolite structure that forms is highly dependent on the synthesis conditions.

-

Product Recovery: After crystallization, the solid product is separated from the mother liquor by filtration, washed to remove any unreacted precursors and excess alkali, and then dried.

The overall mechanism involves the dissolution of amorphous aluminosilicate, releasing silicate and aluminate species into the solution, which then polymerize to form a gel that serves as the precursor for zeolite crystallization.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of sodium aluminosilicates with desired properties. Below are representative protocols for the synthesis of common sodium aluminosilicate zeolites.

Synthesis of Zeolite A

Zeolite A is a synthetic zeolite with a well-defined microporous structure, widely used as a molecular sieve and in detergents.

Protocol:

-

Precursor Solution Preparation:

-

Sodium Silicate Solution: Dissolve a calculated amount of sodium silicate (e.g., Na₂SiO₃·9H₂O) in deionized water with stirring.

-

Sodium Aluminate Solution: Dissolve a specific quantity of sodium aluminate (NaAlO₂) in deionized water. Gentle heating can be applied to aid dissolution.[1]

-

-

Gel Formation: Slowly add the sodium aluminate solution to the sodium silicate solution under vigorous stirring to form a homogeneous gel.[1]

-

Aging: Age the resulting gel at room temperature for a period ranging from 30 minutes to 24 hours.[1]

-

Crystallization: Transfer the aged gel into a Teflon-lined stainless-steel autoclave and heat it in an oven at a crystallization temperature of 80-100°C for 4-8 hours.[1]

-

Product Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product, wash it with deionized water until the pH of the filtrate is neutral, and dry the final Zeolite A product.

Synthesis of Zeolite X from Fly Ash

Fly ash, an industrial byproduct, can be utilized as a low-cost source of silica (B1680970) and alumina (B75360) for zeolite synthesis.

Protocol:

-

Stock Solution Preparation: Extract silicon and aluminum species from bituminous fly ash by treating it with a 3 M NaOH solution.[4]

-

Si/Al Ratio Adjustment: Adjust the Si/Al molar ratio of the stock solution to a desired value (e.g., 3) by adding a solution of NaAlO₃ dissolved in KOH.[4]

-

Aging: Age the resulting mixture at room temperature for 24 hours.[4]

-

Hydrothermal Synthesis: Subject the aged gel to hydrothermal treatment at 75°C for 24 hours in a sealed reactor.[4]

-

Product Recovery: Separate the solid zeolite product by filtration, wash thoroughly with deionized water, and dry.

Synthesis of Sodalite from Fly Ash

Sodalite is another common zeolite that can be synthesized from fly ash through a one-step hydrothermal method.[5][6][7]

Protocol:

-

Pre-treatment of Fly Ash: Dry the fly ash at 105°C for 24 hours.[5]

-

Hydrothermal Reaction:

-

Prepare a 4 mol/L NaOH aqueous solution.

-

Add 10 g of the dried fly ash to the NaOH solution with a liquid-to-solid ratio of 5:1.

-

Stir the mixture at a uniform speed of 120–140 rpm at 80°C for 6 hours.

-

Increase the temperature to 90°C and stir vigorously to promote the formation of sodalite.[6]

-

-

Product Recovery: After cooling, filter the synthesized product and wash it with water until the pH of the supernatant is approximately 9. Dry the final sodalite product in an oven at 105°C for 24 hours.[6]

Data Presentation: Synthesis Parameters and Resulting Properties

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of sodium aluminosilicates, highlighting the influence of different synthesis parameters.

Table 1: Synthesis Parameters for Zeolite A

| Si/Al Molar Ratio | Na₂O/SiO₂ Molar Ratio | H₂O/Na₂O Molar Ratio | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Phase | Reference |

| 1 | 2.5 | 35 | 100 | 4 | 4A Zeolite | [8] |

| 2 | 2.5 | 35 | 100 | 4 | 4A Zeolite | [8] |

| 2.2 | 2.5 | 35 | 100 | 4 | 4A Zeolite | [8] |

| 2.04 | 0.44 | - | - | 3 | Zeolite A (90% crystallinity) |

Table 2: Synthesis Parameters for Zeolite X

| Si/Al Molar Ratio | n(Na₂O/SiO₂) | n(H₂O/SiO₂) | Aging Time (h) | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Phase | Reference |

| 3 | - | - | 24 | 75 | 24 | Zeolite X (98.7% crystallinity), Surface Area: 527.59 m²/g | [4] |

| 1.13 | 1.4 | 40 | 0.5 | 110 | 5 | Zeolite X, Surface Area: 453 m²/g | [9][10] |

| 0.25-0.29 | 1.2-1.4 | 34-55 | 6 | 95-100 | 6 | Zeolite X | [11] |

| 0.33 | 1.1-1.2 | 33-48 | 12 | 95 | 7 | Zeolite X | [11] |

Table 3: Synthesis Parameters for Sodalite

| Precursor | NaOH Concentration (M) | Temperature (°C) | Time (h) | Resulting Phase | Reference |

| Kaolinite, NaCl | 4 | 80 | - | Sodalite | [12] |

| Fly Ash | 4 | 80 (6h) then 90 | - | Sodalite-type N-A-S-H | [6] |

| Kaolin | 2-3 | 100 | 12-16 | Sodalite | [13] |

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key aspects of the hydrothermal synthesis of sodium aluminosilicate.

Caption: A generalized workflow for the hydrothermal synthesis of sodium aluminosilicate.

Caption: The transformation from amorphous gel to crystalline zeolite during hydrothermal synthesis.

Caption: The relationship between synthesis parameters and the final properties of the sodium aluminosilicate.

Conclusion

The hydrothermal synthesis of sodium aluminosilicates is a versatile and widely studied method that allows for the production of a variety of crystalline materials with tailored properties. By carefully controlling synthesis parameters such as the Si/Al ratio, alkalinity, temperature, and time, it is possible to direct the formation of specific zeolite phases with desired crystallinity, crystal size, and porosity. This guide provides a foundational understanding and practical protocols for researchers and scientists in the field, serving as a valuable resource for the development of sodium aluminosilicate materials for diverse applications, including advanced drug delivery systems.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 5. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water | MDPI [mdpi.com]

- 7. Hydrothermal Synthesis of Sodalite-Type N-A-S-H from Fly Ash to Remove Ammonium and Phosphorus from Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deswater.com [deswater.com]

- 9. mdpi.com [mdpi.com]

- 10. One-Step Hydrothermal Synthesis of Zeolite X Powder from Natural Low-Grade Diatomite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-step hydrothermal synthesis and conversion mechanism of zeolite X from stellerite zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to Alusil ET (Amorphous Sodium Aluminosilicate, CAS No. 1344-00-9) for Researchers and Drug Development Professionals

Introduction

Alusil ET, chemically identified as synthetic amorphous sodium aluminosilicate (B74896) (CAS No. 1344-00-9), is a versatile inorganic polymer with a range of applications in industrial and pharmaceutical formulations.[1][2] Unlike its crystalline counterparts, such as zeolites, this compound possesses an amorphous, three-dimensional structure composed of silica (B1680970) and alumina (B75360) tetrahedra. This structure imparts unique physicochemical properties, making it a subject of interest for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to the pharmaceutical sciences.

Core Physicochemical Properties

The properties of synthetic amorphous sodium aluminosilicate can vary depending on the manufacturing process. However, a general range of properties can be summarized as follows:

Table 1: General Physicochemical Properties of Amorphous Sodium Aluminosilicate (CAS No. 1344-00-9)

| Property | Value |

| Appearance | Fine, white, amorphous powder or beads[3] |

| Molecular Formula | Variable, often represented as Na₂O·Al₂O₃·(SiO₂)ₓ·(H₂O)ᵧ |

| CAS Number | 1344-00-9 |

| Synonyms | Sodium silicoaluminate, Aluminum sodium silicate (B1173343), this compound[1][2] |

| Density | Approximately 2.0 - 2.6 g/cm³ |

| Refractive Index | Approximately 1.46 - 1.54[3] |

| Solubility | Insoluble in water and organic solvents; partially soluble in strong acids and bases[4] |

| pH (of a 20% slurry) | 6.5 - 10.5[3] |

| Melting Point | >1000 °C[3] |

Table 2: Typical Compositional Ranges

| Component | Percentage by Weight (based on calcined substance) |

| **Silicon Dioxide (SiO₂) ** | 66.0% - 88.0%[5] |

| Aluminum Oxide (Al₂O₃) | 5.0% - 15.0%[5] |

| Sodium Oxide (Na₂O) | 5.0% - 8.5%[5] |

Experimental Protocols

Synthesis of Amorphous Sodium Aluminosilicate

The following is a representative experimental protocol for the synthesis of amorphous sodium aluminosilicate, based on common precipitation methods described in the literature.[3][6][7]

Materials:

-

Sodium Silicate Solution (e.g., water glass)

-

Sodium Aluminate Solution

-

Hydrochloric Acid (for pH adjustment)

-

Deionized Water

-

Stainless steel or glass reactor with stirring mechanism

-

pH meter

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a dilute aqueous solution of sodium silicate.

-

Prepare a dilute aqueous solution of sodium aluminate. The concentrations of these solutions are critical variables that will affect the final properties of the product.

-

-

Precipitation:

-

In a reactor, gradually add the sodium silicate solution to the sodium aluminate solution (or vice versa, as the order of addition can influence properties) under vigorous stirring.

-

Maintain a constant temperature, typically between 25°C and 95°C.

-

Continuously monitor and adjust the pH of the reaction mixture by adding hydrochloric acid to maintain a desired pH, which is often in the neutral to slightly alkaline range.

-

-

Aging:

-

After the addition of reactants is complete, continue stirring the resulting slurry for a period of time (e.g., 30-60 minutes) to allow for the aging of the precipitate.

-

-

Filtration and Washing:

-

Filter the precipitated sodium aluminosilicate from the reaction mixture.

-

Wash the filter cake with deionized water to remove any unreacted starting materials and soluble salts.

-

-

Drying:

-

Dry the washed product in an oven at a temperature typically between 100°C and 150°C until a constant weight is achieved.

-

-

Milling (Optional):

-

The dried product can be milled to achieve a desired particle size distribution.

-

Characterization Protocols

1. X-ray Diffraction (XRD) for Amorphous Structure Confirmation:

-

Instrument: Powder X-ray diffractometer.

-

Sample Preparation: A small amount of the dried powder is gently pressed into a sample holder.

-

Analysis: The sample is scanned over a 2θ range (e.g., 5° to 80°) using Cu Kα radiation. The absence of sharp, defined peaks and the presence of a broad hump in the diffractogram confirms the amorphous nature of the material.

2. Scanning Electron Microscopy (SEM) for Morphology Analysis:

-

Instrument: Scanning Electron Microscope.

-

Sample Preparation: The powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

-

Analysis: The sample is imaged at various magnifications to observe the particle shape, size, and surface texture.

3. Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity:

-

Instrument: Gas sorption analyzer.

-

Sample Preparation: The sample is degassed under vacuum at an elevated temperature (e.g., 150-300°C) to remove adsorbed moisture and other volatile impurities.

-

Analysis: Nitrogen adsorption-desorption isotherms are measured at liquid nitrogen temperature (77 K). The BET equation is applied to the adsorption data to calculate the specific surface area. The pore size distribution and pore volume can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Applications in Drug Development

The high surface area, porosity, and adsorption capacity of amorphous sodium aluminosilicate make it a promising excipient in pharmaceutical formulations.

Drug Carrier for Modified Release

Amorphous aluminosilicates can be used as carriers to adsorb drug molecules and subsequently release them in a controlled manner.[8][9] The loading of a drug onto the silicate matrix can be achieved through methods such as soaking the silicate in a concentrated drug solution. The release kinetics can be influenced by the porous structure of the silicate, the physicochemical properties of the drug, and the dissolution medium.[9]

Table 3: Adsorption Capacities of Aluminosilicates for Various Molecules

| Adsorbate | Adsorbent Type | Adsorption Capacity | Reference |

| Aflatoxin B1 | Hydrated Sodium Calcium Aluminosilicate | High (up to 100% binding in vitro) | [10][11] |

| Bovine Serum Albumin (BSA) | Porous Aluminosilicates | 25 - 53 mg/g | [12] |

| Cesium | Zeolite/Geopolymer Composites | High | [13] |

Biocompatibility and Biological Interactions

Studies on amorphous silica and aluminosilicates have generally indicated good biocompatibility. For instance, amorphous alumina has been shown to be cytocompatible with human fibroblasts and osteoblasts.[14] However, the interaction of fine silicate particles with biological systems can be complex. Some amorphous silicas have been shown to activate the complement system to a lesser extent than their crystalline counterparts.[15] As with any excipient, thorough toxicological evaluation is necessary for any new formulation. It is generally considered safe for use in food and pharmaceutical applications as an anti-caking agent or carrier.[2]

Conclusion

This compound (amorphous sodium aluminosilicate, CAS No. 1344-00-9) is a material with a valuable combination of properties for pharmaceutical research and development. Its high surface area, porosity, and adsorption capabilities make it a promising candidate for use as a drug carrier for modified-release formulations. Its amorphous nature and general biocompatibility are advantageous for its use as a pharmaceutical excipient. Further research into the functionalization of its surface and the precise control of its porous structure could lead to the development of novel drug delivery systems with enhanced performance.

References

- 1. Sodium aluminosilicate - Wikipedia [en.wikipedia.org]

- 2. Aluminium Sodium Silicate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 3. Sodium aluminium silicate [sitem.herts.ac.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. prepchem.com [prepchem.com]

- 7. US4213874A - Synthetic amorphous sodium aluminosilicate base exchange materials - Google Patents [patents.google.com]

- 8. Drug delivery devices based on mesoporous silicate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo efficacy of a hydrated sodium calcium aluminosilicate to bind and reduce aflatoxin residues in tissues of broiler chicks fed aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. osti.gov [osti.gov]

- 14. Cytocompatibility of two coating materials, amorphous alumina and silicon carbide, using human differentiated cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Variability of biological effects of silicas: different degrees of activation of the fifth component of complement by amorphous silicas - PubMed [pubmed.ncbi.nlm.nih.gov]

Demystifying "Alusil ET" and the Creation of Porous Structures in Aluminum and Aluminosilicates: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

An initial review of the material "Alusil ET" reveals it to be a trade name for a hydrated amorphous synthetic sodium aluminosilicate (B74896).[1][2][3][4] Its primary application is as an extender for titanium dioxide in emulsion paints.[1][2][3] The available literature does not indicate its use or the formation of porous structures from this specific material for research, scientific, or drug development applications. It is distinct from "Alusil," a hypereutectic aluminum-silicon alloy used in engine blocks.[5]

Given the audience and the technical requirements of this guide, it is likely that the intended subject is the broader and more scientifically relevant field of porous aluminum and aluminosilicate structures. These materials are of significant interest in research and development for applications ranging from biomedical implants and drug delivery to catalysis and filtration. This guide will, therefore, focus on the formation of porous structures in these materials, providing a comprehensive overview of the key manufacturing techniques, experimental protocols, and resulting material properties.

I. Formation of Porous Aluminum Structures

Porous aluminum and its alloys are widely investigated for their lightweight structure, good mechanical properties, and high thermal conductivity. The creation of a porous architecture in these materials can be achieved through several methods, with the space-holder technique being one of the most common and versatile in a research setting.

The Space-Holder Technique

The space-holder technique involves mixing a removable space-holding material with metal powders. The mixture is compacted and heated to remove the space holder, leaving behind a porous structure which is then sintered to achieve its final strength.[6][7]

Experimental Protocol: Fabricating Porous Aluminum via the Space-Holder Method

-

Mixing: Aluminum powder is mixed with a chosen space-holder material. Common space holders include sodium chloride, urea, or carbamide.[8][9] The volume percentage of the space holder will directly influence the final porosity of the aluminum structure.[8]

-

Compaction: The powder mixture is uniaxially or isostatically pressed in a die at a specific pressure (e.g., 200-350 MPa) to create a "green" compact.[9]

-

Space-Holder Removal (Leaching): The green compact is immersed in a solvent to dissolve the space holder. For water-soluble space holders like NaCl or urea, distilled water is used, often heated (e.g., to 70°C) to accelerate the process.[10]

-

Sintering: The resulting porous aluminum compact is sintered in a controlled atmosphere (e.g., argon or vacuum) at a temperature below the melting point of aluminum (typically 600-650°C) for a specified duration (e.g., 2-4 hours).[9] This process bonds the aluminum particles together, providing mechanical strength to the porous structure.

Logical Workflow for the Space-Holder Technique

Caption: Workflow of the space-holder technique for porous aluminum.

Properties of Porous Aluminum

The properties of porous aluminum are highly dependent on the manufacturing parameters. The volume fraction, size, and shape of the space holder are key determinants of the final porosity and pore morphology.

| Property | Typical Value Range | Influencing Factors | Reference |

| Porosity | 22% - 71% | Space holder volume fraction and type | [8] |

| Compressive Yield Strength | 23.5 - 49.5 MPa | Porosity, sintering conditions | [8] |

| Elastic Modulus | 0.26 - 1.59 GPa | Porosity, pore structure | [8] |

II. Formation of Porous Aluminosilicate Structures

Porous aluminosilicates, including zeolites and amorphous mesoporous structures, are critical materials in catalysis, adsorption, and separation processes. Their formation involves the synthesis of a network of silica (B1680970) and alumina (B75360) tetrahedra, often using templating agents to direct the pore structure.

Sol-Gel Synthesis of Mesoporous Aluminosilicates

The sol-gel method is a versatile technique for synthesizing porous aluminosilicates at relatively low temperatures. It involves the hydrolysis and condensation of molecular precursors (alkoxides) to form a "sol" that subsequently gels to form a solid network.

Experimental Protocol: Two-Step Sol-Gel Synthesis of Porous Aluminosilicates

-

Sol Preparation: An aluminum precursor (e.g., aluminum isopropoxide) is dissolved in a solvent. A silicon precursor (e.g., sodium silicate (B1173343) solution) is prepared separately.

-

Hydrolysis and Condensation: The silicon precursor is added to the aluminum sol, often in the presence of a catalyst (e.g., ammonia), to initiate hydrolysis and co-condensation, forming Al-O-Si bonds.[11]

-

Aging: The resulting gel is aged for a period to strengthen the network structure.

-

Drying: The solvent is removed from the gel, typically through controlled heating or supercritical drying, to produce a porous solid.

-

Calcination: The dried gel is heated at high temperatures to remove organic residues and stabilize the porous structure.

Signaling Pathway for Sol-Gel Synthesis

Caption: Key stages in the sol-gel synthesis of porous aluminosilicates.

Characterization of Porous Aluminosilicates

The porous structure of aluminosilicates is typically characterized by techniques that can measure pore size, volume, and surface area.

| Characterization Technique | Information Obtained |

| Nitrogen Adsorption-Desorption | BET surface area, pore volume, pore size distribution |

| Mercury Porosimetry | Macropore size distribution, bulk density, porosity |

| Scanning Electron Microscopy (SEM) | Particle morphology, surface structure |

| X-ray Diffraction (XRD) | Crystalline phase (amorphous or crystalline) |

A study on the synthesis of mesoporous aluminum silicate showed that a two-step sol-gel method could produce powders with a specific surface area of 158 m²/g.[11] The particle morphology was observed to be an aggregation of many small particles, creating a mesoporous surface.[11]

III. Conclusion

While "this compound" is a non-porous material used in the paint industry, the broader categories of porous aluminum and aluminosilicates offer a rich field of study with significant applications in science and technology. The formation of porous structures in these materials is achieved through well-established techniques such as the space-holder method for aluminum and sol-gel synthesis for aluminosilicates. The precise control of processing parameters in these methods allows for the tailoring of pore structure and, consequently, the material's properties to suit specific applications in research and development. The experimental protocols and characterization data presented in this guide provide a foundational understanding for professionals working with these advanced porous materials.

References

- 1. ulprospector.com [ulprospector.com]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound - ChemSmog [chem-smog.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Alusil - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijarse.com [ijarse.com]

- 10. ukm.my [ukm.my]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Acidic and Basic Sites in Amorphous Aluminosilicates: A Profile on Alusil ET

Disclaimer: This document provides a comprehensive overview of the acidic and basic sites characteristic of amorphous aluminosilicates. While "Alusil ET" is identified as a hydrated amorphous synthetic sodium aluminosilicate (B74896), specific quantitative data and experimental protocols for this proprietary material are not publicly available in scientific literature. Therefore, this guide outlines the fundamental principles and standard methodologies used to characterize materials of this type, providing researchers with the necessary framework for analysis.

Introduction to this compound and Surface Chemistry

This compound is a trade name for a synthetic, amorphous, hydrated sodium aluminosilicate. Materials of this class are widely utilized in various industries as fillers, catalyst supports, and adsorbents due to their unique surface properties, including the presence of both acidic and basic sites. The nature, strength, and concentration of these sites are critical parameters that dictate the material's performance in applications such as catalysis and drug delivery.

The surface chemistry of amorphous aluminosilicates is complex, arising from the disordered arrangement of silica (B1680970) ([SiO₄]) and alumina (B75360) ([AlO₄]⁻, [AlO₅], [AlO₆]) polyhedra. This arrangement leads to the formation of various types of hydroxyl groups and charge imbalances, which are the primary sources of Brønsted and Lewis acidity, as well as basicity.

The Genesis of Acidic and Basic Sites

The acidic and basic properties of amorphous aluminosilicates are a direct consequence of their chemical composition and structure. The incorporation of aluminum into a silica framework is the primary origin of acidity.

-

Brønsted Acid Sites: These sites are proton donors. In aluminosilicates, they are typically associated with bridging hydroxyl groups (Si-OH-Al). The substitution of a Si⁴⁺ ion with an Al³⁺ ion in the silicate (B1173343) framework creates a charge deficit, which is often compensated by a proton, forming a Brønsted acid site. The strength of these sites can vary depending on the local geometric and electronic environment.[1][2]

-

Lewis Acid Sites: These sites are electron-pair acceptors. They are typically associated with coordinatively unsaturated aluminum atoms (e.g., tri-coordinated Al³⁺) on the surface or within the amorphous matrix. These sites can arise from dehydroxylation of the surface or from structural defects.

-

Basic Sites: Basic sites in aluminosilicates are typically associated with oxygen atoms. The basicity of an oxygen atom is influenced by the atoms to which it is bonded. Oxygen atoms in Si-O-Al linkages are generally considered weakly basic. Surface hydroxyl groups can also exhibit basic character.

Caption: Origin of acidic and basic sites in amorphous aluminosilicates.

Quantitative Analysis of Acidic and Basic Sites

The following tables summarize the type of quantitative data obtained from the experimental protocols described in Section 4.0. The values presented are representative of amorphous aluminosilicates and should not be considered as specifications for this compound.

Table 1: Quantification of Acidic Sites

| Parameter | Method | Typical Unit | Description |

| Total Acid Site Density | NH₃-TPD | mmol/g | Total concentration of both Brønsted and Lewis acid sites. |

| Brønsted Acid Site Density | Pyridine-FTIR | µmol/g | Concentration of proton-donating sites, quantified from the integrated area of the pyridinium (B92312) ion band. |

| Lewis Acid Site Density | Pyridine-FTIR | µmol/g | Concentration of electron-accepting sites, quantified from the band of pyridine (B92270) coordinated to Lewis sites. |

| Acid Strength Distribution | NH₃-TPD, Potentiometric Titration | Desorption Temp (°C), pKa | Indicates the strength of the acid sites (weak, medium, strong) based on probe molecule desorption temperature or pKa values. |

Table 2: Quantification of Basic Sites

| Parameter | Method | Typical Unit | Description |

| Total Basic Site Density | CO₂-TPD | mmol/g | Total concentration of basic sites. |

| Basic Strength Distribution | CO₂-TPD | Desorption Temp (°C) | Indicates the strength of the basic sites based on CO₂ desorption temperature. |

Experimental Protocols

A multi-technique approach is essential for a thorough characterization of the acidic and basic sites on amorphous aluminosilicates.

Caption: Experimental workflow for characterizing surface sites.

FTIR spectroscopy is a powerful technique for distinguishing between Brønsted and Lewis acid sites.

-

Protocol for Acidity Measurement (Pyridine Probe):

-

A self-supporting wafer of the aluminosilicate sample is placed in an IR cell with CaF₂ windows.

-

The sample is pre-treated (activated) under vacuum at an elevated temperature (e.g., 400 °C) for several hours to remove adsorbed water and impurities.

-

A background spectrum of the activated sample is recorded at a specific temperature (e.g., 150 °C).

-

Pyridine vapor is introduced into the cell at a controlled pressure and allowed to adsorb onto the sample.

-

The sample is then evacuated at increasing temperatures (e.g., 150 °C, 250 °C, 350 °C) to remove physisorbed and weakly bound pyridine.

-

Spectra are recorded after each evacuation step.

-

Data Analysis: The concentration of Brønsted and Lewis acid sites is calculated from the integrated absorbance of the characteristic bands at ~1545 cm⁻¹ (pyridinium ion on Brønsted sites) and ~1450 cm⁻¹ (pyridine coordinated to Lewis sites), respectively, using the Beer-Lambert law and known extinction coefficients.

-

TPD is used to determine the total number and strength distribution of acid or basic sites.

-

Protocol for Acidity Measurement (NH₃-TPD):

-

A known mass of the sample is placed in a quartz reactor and pre-treated in an inert gas flow (e.g., He or Ar) at a high temperature to clean the surface.

-

The sample is cooled to a suitable adsorption temperature (e.g., 100 °C).

-

A flow of ammonia (B1221849) (NH₃) gas (typically diluted in an inert carrier) is passed over the sample until saturation is reached.

-

The sample is then flushed with an inert gas to remove physisorbed NH₃.

-

The temperature of the sample is ramped linearly over time, and the concentration of desorbed NH₃ in the effluent gas is monitored by a thermal conductivity detector (TCD) or a mass spectrometer.

-

Data Analysis: The total amount of desorbed NH₃, obtained by integrating the area under the desorption peak(s), corresponds to the total number of acid sites. The temperature at which desorption peaks occur provides a qualitative measure of the acid strength distribution (higher temperature corresponds to stronger sites).

-

-

Protocol for Basicity Measurement (CO₂-TPD):

-

The protocol is analogous to NH₃-TPD, but with carbon dioxide (CO₂) used as the acidic probe molecule to titrate the basic sites.

-

This method determines the concentration of surface acidic or basic sites in an aqueous suspension.

-

Protocol for Acidity Measurement:

-

A specific amount of the aluminosilicate powder is suspended in a solution of an electrolyte (e.g., 0.1 M NaCl).

-

The suspension is stirred and allowed to equilibrate.

-

The suspension is then titrated with a standardized basic solution (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is constructed.

-

Data Analysis: The equivalence point(s) in the titration curve, often determined using the Gran plot method, correspond to the total amount of accessible acid sites. The initial pH of the suspension can give an indication of the overall surface acidity.[3]

-

Conclusion

The acidic and basic sites on the surface of amorphous aluminosilicates like this compound are fundamental to their functionality. A comprehensive characterization of these sites requires a combination of techniques, primarily FTIR spectroscopy of probe molecules and temperature-programmed desorption. While specific data for this compound is not available in the public domain, the protocols and data analysis frameworks described in this guide are standard in the field of materials science and catalysis. Researchers and professionals can apply these methodologies to evaluate the surface chemistry of this compound or any similar amorphous aluminosilicate material, enabling a deeper understanding of its properties and optimizing its performance in various applications.

References

Alusil ET as a Titanium Dioxide Extender: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Alusil ET, a hydrated amorphous synthetic sodium alumino silicate (B1173343), and its application as a titanium dioxide (TiO2) extender in research and development, particularly within the coatings and materials science sectors. This document is intended for researchers, scientists, and formulation chemists.

Introduction to this compound

This compound is a fine, lightweight, white powder produced by PQ Corporation, identified as a hydrated amorphous synthetic sodium alumino silicate.[1][2] It is primarily utilized as a functional extender for titanium dioxide in emulsion paints and other coating systems.[1][2][3][4] Unlike common fillers, which may diminish the optical properties of a coating, this compound is designed to enhance the performance of TiO2, allowing for a partial replacement of this costly primary pigment without a significant loss in opacity and other key paint properties. Some sources suggest that synthetic aluminum silicates can facilitate a partial replacement of TiO2 by up to 50%.

The core function of this compound revolves around the principle of optimizing the light-scattering efficiency of titanium dioxide particles. By ensuring optimal spacing between TiO2 particles, it mitigates the effects of pigment crowding, which can lead to a loss of hiding power.

Mechanism of Action: TiO2 Spacing

The primary mechanism by which this compound extends titanium dioxide is through the "spacing effect". Titanium dioxide particles achieve their maximum light-scattering efficiency, and therefore opacity, when they are optimally dispersed within a binder system. When TiO2 particles are too close to each other (a phenomenon known as "crowding"), their efficiency is reduced.

This compound, with its fine particle size, acts as a spacer, physically separating the larger TiO2 particles. This improved dispersion allows each TiO2 particle to scatter light more effectively, thus enhancing the overall opacity of the paint film. This mechanism allows for a reduction in the total amount of TiO2 required to achieve a desired level of hiding power, offering significant cost savings.

Quantitative Performance Data

A 1970 patent provides quantitative data on the performance of a synthetic sodium alumino silicate as a TiO2 extender in both polyvinyl acetate (B1210297) (PVAc) emulsion and alkyd flat paints.[5] The findings demonstrate that replacing a portion of TiO2 with the extender can maintain or even improve hiding power while reducing material costs.[5]

Table 1: Performance in Polyvinyl Acetate (PVAc) Emulsion Paint [5]

| Parameter | Control (No Replacement) | 10% TiO2 Replacement | 20% TiO2 Replacement | 30% TiO2 Replacement | 40% TiO2 Replacement |

| Contrast Ratio | 0.957 | 0.965 | 0.988 | 0.988 | 0.975 |

| Viscosity (KU, initial) | 88 | 85 | 82 | 79 | 76 |

| Freeze-Thaw Stability | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) | Pass (5 cycles) |

Table 2: Performance in Alkyd Resin Flat Paint [5]

| Parameter | Control (No Replacement) | 10% TiO2 Replacement | 20% TiO2 Replacement | 30% TiO2 Replacement | 40% TiO2 Replacement |

| Contrast Ratio | 0.938 | 0.945 | 0.950 | 0.940 | 0.930 |

| Gloss (60°) | 2.0 | 2.5 | 3.0 | 3.5 | 4.0 |

| Viscosity (KU, initial) | 75 | 77 | 80 | 83 | 85 |

Note: Data is derived from U.S. Patent 3,509,082. The specific sodium alumino silicate used had an effective aggregate size of 0.2 microns.[5]

Physicochemical Properties

While a detailed technical data sheet for this compound was not publicly available, the properties of a similar amorphous sodium aluminum silicate extender, QUAVA AS 991, are presented below for reference.[6]

Table 3: Typical Properties of a Sodium Aluminum Silicate Extender [6]

| Property | Typical Value |

| Appearance | Loose white powder |

| Average Particle Size | 5.5 µm |

| pH (5% in water) | 9.7 - 10.8 |

| Density | 2.1 g/cm³ |

| Refractive Index | 1.46 |

| Whiteness | ≥ 97% |

| Moisture Loss at 105°C | 6 - 9% |

Experimental Protocols

The following section outlines generalized experimental protocols for evaluating the performance of this compound as a TiO2 extender, based on industry-standard testing methods.

Paint Formulation and Preparation

A master batch of paint should be prepared, with a control formulation containing 100% of the desired TiO2 level. Subsequent formulations should be prepared with incremental replacements of TiO2 with this compound (e.g., 10%, 20%, 30% by weight).

Example Formulation (based on PVAc Emulsion Paint from Patent) [5]

| Ingredient | Function | Parts by Weight |

| Titanium Dioxide (Rutile) | Primary Pigment | Variable |

| This compound | Extender | Variable |

| Kaolin Clay | Filler | 200 |

| Whiting (Calcium Carbonate) | Filler | 100 |

| PVAc Emulsion (55%) | Binder | 175 |

| Water, Dispersants, Defoamers, etc. | Additives | As required |

The pigments and extenders are typically dispersed in a portion of the water and additives using a high-speed disperser to achieve a fine grind before being let down with the binder and remaining components.

Performance Testing

1. Hiding Power (Contrast Ratio)

-

Standard: ISO 6504-3 or ASTM D2805

-

Method:

-

Apply a uniform wet film of the paint sample onto a black and white contrast card (e.g., Leneta card).

-

Allow the film to dry completely under controlled temperature and humidity.

-

Using a spectrophotometer or colorimeter, measure the Y reflectance value over the black (YB) and white (YW) areas of the card.

-

The contrast ratio is calculated as (YB / YW). A value of 0.98 or higher is typically considered complete hiding.

-

2. Gloss Measurement

-

Standard: ISO 2813 or ASTM D523

-

Method:

-

Apply a uniform film of paint to a smooth, non-porous substrate (e.g., a glass plate).

-

Allow the film to cure completely.

-

Using a gloss meter, measure the specular gloss at the appropriate angle (e.g., 60° for semi-gloss, 85° for matte finishes).

-

3. Scrub Resistance

-

Standard: EN 13300 or ASTM D2486

-

Method:

-

Apply a uniform paint film to a plastic foil or panel and allow it to cure for a specified period (e.g., 28 days).

-

Mount the panel in a scrub testing machine.

-

Subject the paint film to a specified number of scrub cycles with a standardized brush or sponge and abrasive medium.

-

The resistance is determined by the weight loss of the paint film or the number of cycles required to cause failure (wear-through).

-

4. Viscosity

-

Method:

-

Use a rotational viscometer (e.g., Stormer or Brookfield) to measure the viscosity of the liquid paint.

-

Record the viscosity in Krebs Units (KU) or centipoise (cP) at a controlled temperature.

-

Conclusion for Research Applications

This compound presents a viable option for researchers and formulators looking to reduce the titanium dioxide content in emulsion paints and coatings. Its primary function as a TiO2 spacer can lead to maintained or even enhanced opacity at lower primary pigment concentrations, resulting in significant cost efficiencies. For drug development professionals exploring novel delivery systems or coatings for medical devices, the inert and amorphous nature of sodium alumino silicate could be of interest, although its primary application remains in industrial coatings. Rigorous experimental evaluation, following standardized protocols, is essential to determine the optimal level of replacement for any given coating system, balancing optical performance, durability, and rheological properties.

References

- 1. ulprospector.com [ulprospector.com]

- 2. ulprospector.com [ulprospector.com]

- 3. ulprospector.com [ulprospector.com]

- 4. ulprospector.com [ulprospector.com]

- 5. US3509082A - Titanium dioxide pigmented paints extended with synthetic sodium alumino silicate pigment - Google Patents [patents.google.com]

- 6. Water Based Aluminium Silicate As Titanium Dioxide Extender [maha.asia]

A Technical Guide to the Physical Properties of Hydrated Sodium Aluminosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated sodium aluminosilicate (B74896) is a compound containing sodium, aluminum, silicon, and oxygen, with variable amounts of water held within its structure.[1] It exists in both amorphous and crystalline forms, the latter being widely known as zeolites.[1] These materials are characterized by a three-dimensional framework of silica (B1680970) (SiO₄) and alumina (B75360) (AlO₄) tetrahedra.[2] The substitution of Si⁴⁺ by Al³⁺ in the framework creates a net negative charge, which is balanced by cations, typically sodium ions (Na⁺), located within the pores and channels of the structure.

The unique physical properties of hydrated sodium aluminosilicate, such as its high surface area, controlled porosity, and ion-exchange capabilities, make it a material of significant interest in various scientific and industrial fields. In the pharmaceutical industry, it serves diverse functions, including as an anticaking agent, a carrier for active ingredients, a moisture adsorbent (desiccant), and a platform for controlled-release drug delivery systems.[1][2][3][4] This guide provides an in-depth overview of the core physical properties of hydrated sodium aluminosilicate, detailed experimental protocols for their characterization, and their implications for drug development.

Structure and Composition

The fundamental building blocks of sodium aluminosilicates are SiO₄ and AlO₄ tetrahedra linked by shared oxygen atoms. This arrangement forms a robust, porous, three-dimensional network. In crystalline forms (zeolites), this network is highly ordered, creating channels and cavities of uniform size.[1] Amorphous forms possess a similar localized tetrahedral structure but lack long-range order.[2]

The chemical composition is not fixed and can vary significantly, leading to a wide range of properties.[1] It is often represented by the molar ratios of its constituent oxides, such as Na₂O·Al₂O₃·xSiO₂·yH₂O.[1] The Si/Al ratio is a critical parameter that influences the material's charge density, ion-exchange capacity, and chemical stability.[5] Sodium ions and water molecules reside within the structural voids and are crucial for maintaining charge neutrality and structural integrity.

Core Physical Properties

The functional performance of hydrated sodium aluminosilicate is dictated by its physical properties. The following tables summarize key quantitative data for this class of materials. Note that specific values can vary widely depending on the synthesis method, Si/Al ratio, and degree of hydration.

Table 1: General and Structural Properties

| Property | Typical Value/Description | References |

| Appearance | Fine, white, odorless amorphous powder or beads. | [6] |

| Molecular Formula | Variable (e.g., Na₂O·Al₂O₃·SiO₂·xH₂O) | [1] |

| Structure | Amorphous or crystalline (zeolitic) framework of SiO₄ and AlO₄ tetrahedra. | [2] |

| Solubility | Insoluble in water and organic solvents; partially soluble in strong acids and alkali hydroxides. | [6] |

Table 2: Quantitative Physical Characteristics

| Property | Typical Value Range | References |

| Density | 1.9 - 2.24 g/cm³ | |

| Bulk Density | 0.38 - 0.48 g/cm³ | |

| pH (Aqueous Slurry) | 6.5 - 11.5 | [6] |

| Melting Point | >1600 °C (for crystalline forms) | |

| Specific Surface Area (BET) | 50 - >800 m²/g | [7] |

| Pore Diameter | 0.26 - 38 nm (2.6 - 380 Å) | |

| Cation Exchange Capacity (CEC) | 58 - >310 mg CaCO₃/g | [8] |